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Compound of Interest

Compound Name:
(3-Methoxypyridin-2-

YL)methanamine

Cat. No.: B1462797 Get Quote

An In-Depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: Properties,

Synthesis, and Applications in Drug Discovery

Introduction
(3-Methoxypyridin-2-YL)methanamine is a substituted pyridine derivative that serves as a

highly valuable and versatile building block in the fields of organic synthesis and medicinal

chemistry. Its structure, featuring a pyridine ring functionalized with a methoxy group and an

aminomethyl side chain, provides a unique combination of properties. The pyridine core is a

prevalent motif in numerous FDA-approved drugs, and the specific arrangement of its

substituents allows for tailored interactions with biological targets, influencing factors such as

binding affinity, selectivity, and pharmacokinetic profiles. The methoxy group can act as a

hydrogen bond acceptor and modulate the electronic nature of the ring, while the primary

amine provides a crucial nucleophilic handle for constructing more complex molecular

architectures.

This guide offers a comprehensive technical overview of (3-Methoxypyridin-2-
YL)methanamine for researchers, scientists, and drug development professionals. It covers

the molecule's fundamental properties, outlines a robust synthetic strategy with detailed

protocols, and explores its application as a key intermediate in the synthesis of

pharmacologically active compounds, thereby providing a foundation for its effective utilization

in drug discovery programs.
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Part 1: Molecular Profile and Physicochemical
Properties
A thorough understanding of a molecule's structural and physicochemical characteristics is

paramount for its effective application in synthesis and drug design. These properties govern its

reactivity, solubility, and potential for interaction with biological systems.

Molecular Structure
The structural identity of (3-Methoxypyridin-2-YL)methanamine is defined by its core

heterocyclic system and functional groups.

IUPAC Name: (3-Methoxypyridin-2-yl)methanamine

CAS Number: 595560-87-5

Molecular Formula: C₇H₁₀N₂O[1]

SMILES: COC1=C(N=CC=C1)CN[1]

InChI Key: YYZWARUBOQAMQS-UHFFFAOYSA-N[1]

Caption: 2D Structure of (3-Methoxypyridin-2-YL)methanamine.

Physicochemical Data
The compound's physical and computed properties are essential for planning experimental

work, including reaction setup, purification, and formulation. Data for the free base are

summarized below. It is important to note that this compound is also available as hydrochloride

and dihydrochloride salts, which will have different molecular weights and physical properties.

[2]
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Property Value Source

Molecular Weight 138.17 g/mol [1]

Monoisotopic Mass 138.07932 Da [1]

Boiling Point 228.6 °C

Density 1.09 g/cm³

Flash Point 92.0 °C

XLogP3-AA (Predicted) -0.3 [3]

Storage Temperature 2°C to 8°C

Part 2: Synthesis and Characterization
As a specialized building block, (3-Methoxypyridin-2-YL)methanamine is not typically

prepared from simple precursors in a standard laboratory setting but is often synthesized via a

multi-step sequence starting from a functionalized pyridine. The most logical and robust

synthetic strategy involves the preparation of an intermediate, 3-methoxy-2-cyanopyridine,

followed by its reduction to the target primary amine.

Synthetic Strategy Rationale
The chosen pathway leverages well-established and high-yielding transformations in

heterocyclic chemistry. The cyano group serves as an excellent precursor to the aminomethyl

functionality. It can be introduced onto the pyridine ring via nucleophilic substitution of a halide

and subsequently reduced cleanly to the primary amine using standard reducing agents. This

two-step approach is often more reliable and provides higher overall yields than direct

amination or other multi-step routes.

2-Halo-3-methoxypyridine 3-Methoxy-2-cyanopyridine

Nucleophilic Cyanation
(e.g., CuCN)

(3-Methoxypyridin-2-YL)methanamine

Nitrile Reduction
(e.g., H₂/Catalyst or LiAlH₄)
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Caption: General synthetic workflow for the preparation of the title compound.

Exemplary Synthetic Protocol
The following protocol is a representative, field-proven methodology for the synthesis of the

target compound based on analogous transformations.[4][5]

Step 1: Synthesis of 3-Methoxy-2-cyanopyridine

Rationale: This step introduces the cyano group, which will be reduced in the subsequent

step. Copper(I) cyanide is a common and effective reagent for the cyanation of aryl and

heteroaryl halides.

Procedure:

To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic

stirrer, add 2-bromo-3-methoxypyridine (1.0 eq), copper(I) cyanide (1.2 eq), and

anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

Place the flask under a nitrogen atmosphere.

Heat the reaction mixture to 140-150 °C and stir vigorously for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the mixture to room temperature and pour it into an aqueous

solution of ethylenediamine or ferric chloride to complex with the copper salts.

Extract the aqueous layer multiple times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-

2-cyanopyridine.

Step 2: Reduction of 3-Methoxy-2-cyanopyridine to (3-Methoxypyridin-2-YL)methanamine
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Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to

primary amines, avoiding the use of pyrophoric metal hydrides and simplifying the workup.

Procedure:

In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 3-methoxy-2-

cyanopyridine (1.0 eq) in methanol or ethanol containing 7N ammonia. The ammoniacal

solution is critical to prevent the formation of secondary amine byproducts.

Add a catalytic amount of Raney Nickel (5-10% by weight, washed) or Palladium on

Carbon (10% Pd/C) to the solution.

Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-60 °C with vigorous

stirring.

Monitor the reaction by observing the cessation of hydrogen uptake. The reaction typically

takes 6-24 hours.

Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the

pad with methanol.

Concentrate the filtrate under reduced pressure to yield the crude (3-Methoxypyridin-2-
YL)methanamine.

If necessary, purify the product via vacuum distillation or column chromatography.

Analytical Characterization
Structural confirmation and purity assessment are critical validation steps. A standard analytical

workflow ensures the identity and quality of the synthesized material.
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Structural Verification Purity & Identity

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS for [M+H]⁺)

HPLC Analysis

Elemental Analysis

Purified Product
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Caption: Standard analytical workflow for compound validation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃)

group, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the amine (-NH₂)

protons.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the seven unique

carbon atoms in the molecule, including the characteristic shifts for the aromatic carbons, the

methoxy carbon, and the aliphatic methylene carbon.[6]

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a

prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 139.08660.[1]

Part 3: Applications in Research and Drug
Development
The utility of (3-Methoxypyridin-2-YL)methanamine stems from its identity as a "privileged

scaffold" fragment—a molecular framework that is frequently found in biologically active

compounds.

Role as a Key Building Block
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Methoxypyridine moieties are integral to many advanced medicinal chemistry programs. They

are often used as masked pyridones, where the methoxy group mitigates the basicity of the

pyridine nitrogen, simplifying purification and handling during synthesis.[7] This feature is

particularly valuable in the multi-step synthesis of complex natural products and their

analogues, such as the Lycopodium alkaloids.[7] Furthermore, the methoxy group can serve as

a key interaction point within a protein's binding site and can be metabolically labile, offering a

handle for prodrug strategies or for fine-tuning pharmacokinetic properties.

Case Study: Synthesis of Novel PI3K/mTOR Dual
Inhibitors
The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling

pathways are critical regulators of cell growth and survival, and their dysregulation is a hallmark

of many cancers. The development of dual PI3K/mTOR inhibitors is a major focus of oncology

research. The sulfonamide methoxypyridine core has been identified as a potent scaffold for

inhibiting these kinases.[8] In the design of novel inhibitors, (3-Methoxypyridin-2-
YL)methanamine and its close analogues serve as crucial intermediates for constructing the

final bioactive molecules, where the methoxypyridine unit forms essential interactions within the

kinase active site.[8]

Caption: Use of the title compound in the synthesis of bioactive agents.

Conclusion
(3-Methoxypyridin-2-YL)methanamine is a foundational building block for modern drug

discovery. Its well-defined molecular structure and versatile chemical handles allow for its

incorporation into diverse and complex molecular scaffolds. The strategic rationale for its

synthesis is clear and relies on robust, high-yielding chemical transformations. As

demonstrated by its application in the development of inhibitors for challenging targets like

PI3K/mTOR, this compound provides medicinal chemists with a valuable tool for probing

structure-activity relationships and optimizing lead compounds. This guide provides the

essential technical knowledge required for its confident and effective use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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